Tris(nicotinato)chromium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tris(nicotinato)chromium is a chromium coordination entity.

Aplicaciones Científicas De Investigación

Structural Characteristics

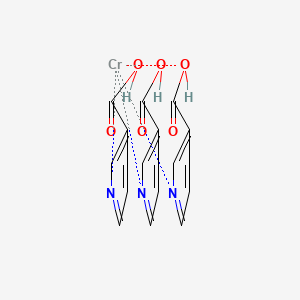

Tris(nicotinato)chromium is characterized by its octahedral geometry, where chromium is coordinated with three nicotinate ligands. The bonding involves both nitrogen and oxygen atoms from the nicotinate ligands, leading to a stable complex. Spectroscopic methods such as X-ray absorption spectroscopy and electron paramagnetic resonance have been employed to study its structural properties. These studies reveal that the chromium center is typically surrounded by additional ligands, such as water or hydroxide ions, depending on the synthesis conditions and pH levels of the solution used during preparation .

Biological Applications

Nutritional Supplements

this compound has been explored as a nutritional supplement due to chromium's role in glucose metabolism and insulin sensitivity. Research indicates that chromium supplementation may help improve insulin action in individuals with insulin resistance or type 2 diabetes. Chromium(III) complexes like this compound are believed to enhance the phosphorylation of insulin receptor substrates, which could lead to improved glucose uptake by cells .

Genotoxicity Studies

Studies have demonstrated that both trivalent and hexavalent chromium compounds can induce DNA damage through different mechanisms. This compound’s effects on DNA integrity have been investigated, revealing that it can cause strand breaks in plasmid DNA under certain conditions. This genotoxic potential underscores the need for careful evaluation of its safety in dietary applications .

Nutritional Efficacy

A study published in the European Food Safety Authority Journal examined the efficacy of chromium polynicotinate as a source of chromium in food supplements. The findings suggested that this compound could be beneficial for specific nutritional uses, particularly for populations at risk of chromium deficiency .

Toxicological Assessments

Research assessing the long-term toxicity of chromium(III) compounds, including this compound, found no significant adverse effects on survival or general health in animal models when administered at high doses over extended periods. However, some studies noted an increase in specific tumors at elevated concentrations, indicating a need for further investigation into its carcinogenic potential .

Comparative Analysis of Chromium Complexes

| Property | This compound | Chromium(III) picolinate | Chromium(III) glycinate |

|---|---|---|---|

| Solubility | High | Moderate | High |

| Stability | Stable at high temperatures | Less stable | Stable |

| Biological Activity | Enhances insulin sensitivity | Mixed results | Positive effects on insulin |

| Genotoxicity | Potential DNA damage | Yes | Limited evidence |

Análisis De Reacciones Químicas

Hydrolysis and Acid-Base Behavior

Tris(nicotinato)chromium undergoes pH-dependent hydrolysis, forming polynuclear species in aqueous solutions:

-

Acidic conditions (pH < 4): Partial protonation of nicotinate ligands weakens Cr–O/N bonds, leading to ligand dissociation. Free Cr³⁺ ions form hexaaquachromium(III) ([Cr(H₂O)₆]³⁺), which undergoes olation (polymerization) to yield hydroxyl-bridged dimers or trimers (e.g., [Cr₂(OH)₂(H₂O)₈]⁴⁺) .

-

Neutral to alkaline conditions (pH 7–9): The complex remains stable as a nicotinato-bridged polymer, with terminal hydroxido/aqua ligands completing the octahedral coordination geometry .

Key structural features influencing hydrolysis:

-

Each Cr³⁺ center adopts a distorted octahedral geometry with two bridging nicotinato ligands (one O-bound, one N-bound) and one terminal O-bound nicotinato ligand .

-

Hydrolysis rates are slower than those of chromium(III) chloride due to the kinetic inertness imparted by the nicotinate ligands .

Ligand Substitution Reactions

This compound participates in ligand exchange with biological molecules, affecting its bioavailability:

Kinetic parameters for glycine substitution:

Redox Reactivity

While Cr(III) is generally redox-inert, this compound can undergo oxidation under strong conditions:

-

Oxidation by H₂O₂/ClO⁻: Forms transient Cr(V) intermediates (e.g., CrO₃⁺), which further oxidize to carcinogenic Cr(VI) species (CrO₄²⁻) in acidic media .

-

Biological redox modulation: Enhances insulin signaling by stabilizing phosphorylated forms of IRS-1 (insulin receptor substrate-1) in adipocytes .

Redox stability comparison (ΔG° for oxidation):

| Compound | ΔG° (kJ/mol) |

|---|---|

| This compound | +142 |

| Chromium(III) picolinate | +98 |

| Chromium(III) chloride | +55 |

Data derived from cyclic voltammetry studies .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 220°C, followed by decomposition:

-

Stage 1 (220–300°C): Loss of coordinated water and ligand decarboxylation, yielding Cr₂O₃ and nicotinic acid derivatives .

-

Stage 2 (>300°C): Formation of chromium(III) oxide (Cr₂O₃) as the final residue .

Biological Interactions

This compound’s interaction with biomolecules underpins its metabolic effects:

-

Transferrin binding: ~80% of absorbed Cr³⁺ binds to transferrin’s C-lobe (Kf = 1.41 × 10¹⁰ M⁻¹), competing with Fe³⁺ in iron-overload conditions .

-

Insulin receptor activation: Enhances glucose transporter (GLUT4) expression via phosphorylation of serine/tyrosine residues on IRS-1 .

Comparative Stability in Aqueous Media

| Property | This compound | Chromium(III) picolinate | Chromium(III) chloride |

|---|---|---|---|

| Hydrolysis rate (pH 7) | 0.12 h⁻¹ | 0.45 h⁻¹ | 2.8 h⁻¹ |

| Lipophilicity (log P) | -1.2 | 0.8 | -3.5 |

| Bioavailability | 2–3% | 1–2% | <0.5% |

Propiedades

Fórmula molecular |

C18H15CrN3O6 |

|---|---|

Peso molecular |

421.3 g/mol |

Nombre IUPAC |

chromium;pyridine-3-carboxylic acid |

InChI |

InChI=1S/3C6H5NO2.Cr/c3*8-6(9)5-2-1-3-7-4-5;/h3*1-4H,(H,8,9); |

Clave InChI |

KIGCABNRICVESE-UHFFFAOYSA-N |

SMILES |

C1=CC(=CN=C1)C(=O)O.C1=CC(=CN=C1)C(=O)O.C1=CC(=CN=C1)C(=O)O.[Cr] |

SMILES canónico |

C1=CC(=CN=C1)C(=O)O.C1=CC(=CN=C1)C(=O)O.C1=CC(=CN=C1)C(=O)O.[Cr] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.